(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide is a chemical compound characterized by its unique structural features. It consists of a bromine atom attached to a methoxy-substituted benzene ring, along with a carboximidamide functional group. The molecular formula for this compound is and it has a molecular weight of approximately 227.07 g/mol. The compound's structure can be visualized as having a bromo substituent at the meta position relative to the methoxy group on the aromatic ring, which is crucial for its biological activity and chemical reactivity .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties.
(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide has shown potential biological activities, particularly in pharmacological contexts. Compounds with similar structures often exhibit:
The biological implications of this compound warrant further investigation to fully elucidate its pharmacodynamics and potential therapeutic applications .
The synthesis of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide can be achieved through several methods:
These synthetic routes highlight the versatility in modifying the compound's structure for desired properties and activities .
(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide has potential applications in several fields:
These applications underscore the importance of continued research into this compound and its derivatives .
Interaction studies involving (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide are essential for understanding its mechanism of action. Preliminary studies suggest:
These studies are crucial for elucidating the pharmacological profiles of such compounds and their potential side effects .
Several compounds share structural similarities with (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide, which can provide insights into its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Bromo-4-methoxybenzaldehyde | Contains a bromo and methoxy group | Aldehyde functional group instead of carboximidamide |
N'-Hydroxy-4-methoxybenzene-1-carboximidamide | Lacks bromine substitution | Directly related but without halogen |
3-Bromoanisole | Simple bromo and methoxy substitution | Lacks the carboximidamide moiety |
4-Methoxybenzenesulfonamide | Sulfonamide functional group | Different reactivity profile due to sulfonyl group |
These comparisons highlight that while (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide shares common features with other compounds, its specific combination of functional groups contributes to its unique reactivity and potential biological activity .
Nucleophilic substitution reactions represent a fundamental approach for introducing bromine functionality into aromatic carboximidamide systems [1]. The conventional strategies for synthesizing brominated analogues of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide primarily involve two mechanistic pathways: addition-elimination and elimination-addition mechanisms [1]. The addition-elimination mechanism serves as the predominant pathway in nucleophilic aromatic substitution for brominated compounds, where the nucleophile attacks the carbon bearing the leaving group to generate a negatively charged intermediate [1].
The effectiveness of nucleophilic substitution in brominated aromatic systems depends critically on the presence of electron-withdrawing groups that can stabilize the anionic intermediate through resonance [1]. In the case of carboximidamide-containing systems, the electron-withdrawing nature of the carboximidamide functionality facilitates nucleophilic attack at positions ortho and para to this group [1]. The bromine atom, when positioned meta to the carboximidamide group, experiences reduced activation compared to ortho or para positions, necessitating more forcing reaction conditions [2].
Table 1: Nucleophilic Substitution Reaction Conditions for Brominated Aromatics
Substrate Type | Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
---|---|---|---|---|---|
3-Bromobenzonitrile | Hydroxylamine | Dimethylformamide | 80-90 | 2-4 hours | 73-85 |
4-Bromobenzamide | Methoxide | Methanol | 65 | 3 hours | 68-78 |
2-Bromoaniline | Hydroxide | Aqueous ethanol | 100 | 1.5 hours | 82-92 |
The regioselectivity observed in electrophilic aromatic bromination provides crucial insights for synthetic planning [3]. Experimental data demonstrates that 3-hydroxybenzonitrile undergoes bromination to yield 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile in 73% and 18% yields respectively, while 4-bromo-3-hydroxybenzonitrile forms in only 2% yield [3]. This selectivity pattern reflects the influence of both electronic and steric factors in determining the preferred substitution sites [3].
Advanced nucleophilic substitution strategies employ specialized reagents to enhance reaction efficiency and selectivity [2]. The strength of the nucleophile significantly influences reaction rates in bimolecular nucleophilic substitution mechanisms, with negatively charged nucleophiles generally exhibiting greater reactivity than their neutral counterparts [2]. The trend of decreasing nucleophilicity with increasing electronegativity across a period directly impacts the choice of optimal nucleophilic reagents for brominated aromatic transformations [2].
Green chemistry methodologies for hydroxyl group incorporation into aromatic systems have emerged as environmentally sustainable alternatives to traditional synthetic approaches [4] [5] [6]. These methodologies prioritize the use of environmentally benign oxidants, particularly hydrogen peroxide, which offers high atom efficiency and generates water as the primary byproduct [6]. The synergistic effect between copper and silver catalysts plays a crucial role in the activation of benzene and generation of active hydroxyl radicals, enabling selective hydroxylation under mild conditions [4].
One-step hydroxylation protocols utilizing mechanochemical conditions represent a significant advancement in green synthetic methodology [5]. The direct fluorine to hydroxyl exchange using potassium hydroxide under mechanochemical conditions eliminates the need for organic solvents while maintaining high atom economy [5]. This solvent-free approach demonstrates superior environmental credentials compared to traditional solution-phase methods that require extensive solvent use and purification steps [5].
Table 2: Green Chemistry Hydroxylation Methods
Method | Oxidant | Catalyst System | Solvent | Temperature (°C) | Selectivity (%) | Environmental Impact |
---|---|---|---|---|---|---|
Mechanochemical | Potassium hydroxide | None | Solvent-free | 25 | >95 | Minimal waste |
Iron porphyrin catalysis | Hydrogen peroxide | Iron porphyrin | Ethanol | 25 | 85-90 | Low toxicity |
Bimetallic catalysis | Hydrogen peroxide | Copper-silver | Water | 60-80 | 80-85 | Aqueous system |
Photocatalytic | Hydrogen peroxide | Iron chloride/carbon nitride | Water | 40 | 97 | Light-driven |
The development of iron porphyrin-catalyzed hydroxylation systems represents a breakthrough in sustainable aromatic functionalization [7] [8]. These catalytic systems operate at room temperature using hydrogen peroxide as the green oxidant and ethanol as the green solvent, achieving remarkable selectivity for aromatic ring functionalization [8]. The electron-withdrawing iron porphyrin catalysts facilitate unusual initial epoxidation of the aromatic ring, which subsequently undergoes rearrangement to yield hydroxylated products [8].
Photocatalytic hydroxylation using iron chloride and mesoporous carbon nitride hybrids demonstrates exceptional performance in selective oxidation processes [6]. This system achieves 38% benzene conversion with 97% selectivity for phenol under visible-light illumination, representing a significant advancement in environmentally friendly phenol production [6]. The photocatalytic approach eliminates the need for harsh reaction conditions while providing excellent control over product distribution [6].
Advanced green chemistry approaches incorporate renewable feedstock utilization and waste minimization principles [8]. The use of biomass-derived aromatic compounds as starting materials aligns with circular economy principles and reduces dependence on petroleum-based feedstocks [8]. These sustainable approaches often employ cascade reactions that combine multiple transformations in a single operation, thereby reducing the number of isolation and purification steps required [8].
The formation of methoxy-benzene carboximidamide systems involves complex mechanistic pathways that depend on the specific synthetic strategy employed [9] [10] [11]. The most common approach involves the condensation of appropriately substituted benzoic acid derivatives with amidoximes using coupling reagents such as carbonyldiimidazole [9]. This methodology proceeds through an activated intermediate that facilitates nucleophilic attack by the amidoxime nitrogen, leading to carboximidamide bond formation [9].
The mechanistic pathway for carboximidamide formation typically begins with the activation of the carboxylic acid functionality through formation of an imidazolide intermediate [9]. The amidoxime subsequently attacks this activated carbonyl carbon, displacing imidazole and forming the desired carboximidamide linkage [9]. This mechanism is favored due to the enhanced electrophilicity of the carbonyl carbon in the imidazolide intermediate compared to the free carboxylic acid [9].
Table 3: Mechanistic Pathways for Carboximidamide Formation
Pathway | Starting Material | Coupling Reagent | Intermediate | Temperature (°C) | Time (hours) | Yield (%) |
---|---|---|---|---|---|---|
Direct condensation | Benzoic acid | Carbonyldiimidazole | Imidazolide | 25 | 3-10 | 65-80 |
Amide activation | Benzamide | Phosphorus oxychloride | Imidoyl chloride | 80 | 2-4 | 70-85 |
Nitrile addition | Benzonitrile | Hydroxylamine | Amidoxime | 60 | 4-6 | 75-90 |
Weinreb amide route | Weinreb amide | Amidoxime | Tetrahedral intermediate | 40 | 6-8 | 80-88 |
Alternative mechanistic pathways involve the use of nitrile precursors that undergo nucleophilic addition with hydroxylamine to generate amidoxime intermediates [10]. This approach offers advantages in terms of substrate availability and reaction selectivity, particularly for electron-deficient aromatic systems [10]. The nitrile activation pathway proceeds through initial nucleophilic attack by hydroxylamine at the nitrile carbon, followed by protonation and tautomerization to yield the stable amidoxime product [10].
The stereochemical outcome of carboximidamide formation is influenced by the nature of the substituents on the aromatic ring and the reaction conditions employed [11]. Computational studies have revealed that the pyridine-carboximidamide moiety can engage in multiple hydrogen bonding interactions with protein targets, with the carboximidamide group lying deep within binding pockets [11]. These mechanistic insights inform the design of synthetic strategies that maximize the formation of desired stereoisomers [11].
Advanced mechanistic understanding has led to the development of one-pot synthetic protocols that combine multiple transformations in a single reaction vessel [10]. These cascade reactions often involve initial formation of intermediate heterocycles followed by further functionalization to yield complex carboximidamide-containing products [10]. The success of such approaches depends on careful optimization of reaction conditions to ensure compatibility between the different mechanistic steps [10].
Stereochemical control in the synthesis of (Z)-isomers represents a critical challenge in the preparation of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide [12] [13] [14]. The selective formation of thermodynamically less stable Z-alkenes requires specialized synthetic methodologies that overcome the natural tendency toward E-isomer formation [12]. The development of stereospecific synthetic routes has focused on exploiting concerted reaction mechanisms that proceed through well-defined transition states [12].
The silver-catalyzed hydroalkylation of terminal alkynes provides an effective method for diastereopure Z-alkene synthesis, achieving Z to E ratios exceeding 300 to 1 [12]. This methodology employs alkylboranes as coupling partners and proceeds through a key 1,2-metallate rearrangement that requires antiperiplanar orientation of the π-acid and migrating group [12]. The stereochemical outcome is controlled by the geometry of this crucial rearrangement step [12].
Table 4: Stereochemical Control Methods for Z-Isomer Synthesis
Method | Catalyst System | Selectivity (Z:E) | Temperature (°C) | Solvent | Yield (%) | Mechanism |
---|---|---|---|---|---|---|
Silver-catalyzed hydroalkylation | Silver acetylide | >300:1 | 25-60 | Tetrahydrofuran | 85-95 | 1,2-Metallate shift |
Still-Wittig rearrangement | Lithium base | 5.5:1 | -78 to 25 | Tetrahydrofuran | 70-80 | Concerted rearrangement |
Nitro-aldol condensation | Piperidine/molecular sieves | >95:5 | Variable | Dimethylformamide | 80-90 | Kinetic control |
Zirconacycle cycloaddition | Zirconium/copper | >20:1 | -78 to 25 | Toluene | 75-85 | Regiochemical control |
The Still-Wittig rearrangement methodology demonstrates consistent stereochemical outcomes with Z to E ratios of approximately 5.5 to 1 across various substrate classes [13]. The stereochemistry at the original serine α-carbon controls the stereochemical outcome of the Luche reduction step, but does not significantly affect the rearrangement stereochemistry [13]. This observation suggests that the rearrangement proceeds through a mechanism that is largely independent of the existing stereochemistry in the substrate [13].
Mechanochemical approaches to stereochemical control offer unique advantages in terms of reaction selectivity and environmental sustainability [14]. The use of molecular sieves in combination with piperidine catalysis enables precise control over the stereochemical outcome of nitro-aldol condensations [14]. The role of molecular sieves appears crucial not only for water removal but also for providing a surface that influences the transition state geometry [14].
Advanced stereochemical control strategies incorporate computational modeling to predict and optimize reaction outcomes [15] [16]. The application of Cahn-Ingold-Prelog priority rules provides a systematic framework for analyzing and predicting stereochemical outcomes in complex synthetic transformations [15]. These rules are particularly valuable when dealing with geometric isomers that lack two identical substituents [15].
The development of asymmetric synthetic methodologies has enabled access to enantiomerically pure Z-isomers through the use of chiral catalysts and auxiliaries [17]. Zirconacyclopentadiene-mediated cycloaddition reactions demonstrate remarkable selectivity in the formation of benzene derivatives from three different alkynes [17]. The regioselectivity of substituent incorporation is maintained throughout the reaction sequence, enabling predictable synthesis of specifically substituted products [17].
The scalability of multi-step heterocyclic functionalization presents significant challenges that must be addressed for industrial implementation [18] [19] [20]. The transition from laboratory-scale synthesis to large-scale production requires careful consideration of reaction efficiency, safety, environmental impact, and economic viability [20]. Process chemistry groups must develop robust and efficient methodologies that can reliably produce multi-kilogram quantities of complex heterocyclic compounds [20].
One of the primary scalability challenges involves the optimization of reaction conditions to maintain product quality and yield at increased scale [19]. Automated multistep flow synthesis has emerged as a promising solution, enabling continuous production with reduced operator interaction and improved safety profiles [19]. However, the implementation of automation requires sophisticated control strategies and real-time analytical monitoring to ensure consistent product quality [19].
Table 5: Scalability Challenges and Solutions in Heterocyclic Synthesis
Challenge | Impact | Solution Approach | Scale Factor | Success Rate (%) | Implementation Cost |
---|---|---|---|---|---|
Heat transfer limitations | Reduced yield, side products | Microreactor technology | 1:1000 | 85-90 | High |
Mass transfer constraints | Slower reactions | Continuous flow processing | 1:500 | 80-85 | Medium |
Catalyst deactivation | Process interruption | Catalyst regeneration protocols | 1:100 | 70-75 | Low |
Solvent recovery | Environmental/cost impact | Solvent recycling systems | 1:2000 | 90-95 | High |
Product purification | Quality control issues | Continuous separation | 1:200 | 75-80 | Medium |
The development of continuous flow methodologies addresses many of the fundamental limitations associated with batch processing at scale [21]. Automated optimization using Bayesian algorithms enables efficient exploration of reaction parameter space with minimal experimental investment [21]. These approaches have demonstrated the ability to reduce the number of optimization experiments from traditional one-step-at-a-time protocols by up to 40% [21].
Temperature control represents a critical challenge in large-scale heterocyclic synthesis, particularly for exothermic reactions that may lead to runaway conditions [19]. Inductive heating systems offer rapid temperature control but present challenges for large-scale implementation due to infrastructure requirements and cooling limitations [19]. The development of alternative heating and cooling strategies that can accommodate the thermal requirements of multi-step syntheses remains an active area of research [19].
The integration of inline analytical monitoring and real-time process control has proven essential for maintaining product quality during scale-up operations [19]. Advanced process analytical technologies enable continuous monitoring of reaction progress and automatic adjustment of operating parameters to maintain optimal conditions [19]. These systems are particularly valuable for multi-step syntheses where the accumulation of impurities can significantly impact downstream processing steps [19].
Economic considerations play a crucial role in determining the feasibility of large-scale heterocyclic synthesis [22]. The volatility of raw material costs, particularly for petroleum-derived starting materials, creates significant uncertainty in process economics [22]. The development of alternative synthetic routes based on renewable feedstocks represents a strategic approach to reducing cost volatility and improving environmental sustainability [22].
Process intensification strategies, including the use of microreactor technology and continuous processing, offer significant advantages for heterocyclic synthesis scale-up [23]. These approaches enable precise control over reaction conditions while reducing the inventory of hazardous intermediates [23]. The benzoxazepine synthesis developed at Genentech demonstrates the successful application of these principles, achieving production of over 60 kilograms of product using optimized second-generation synthetic routes [23].
The positioning of bromine substituents on the benzene ring of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide significantly influences its biological activity through distinct electronic and steric mechanisms [1] [2]. The bromine atom at position 3 (meta to the carboximidamide group) exhibits electron-withdrawing properties that modulate the electronic density distribution within the aromatic system [3] [4].
Electronic Effects and Orbital Interactions
Meta-positioned bromine substituents demonstrate pronounced effects on electrophilic aromatic substitution patterns, where the electron-withdrawing nature of bromine creates favorable conditions for enhanced bioactivity [5] [3]. The substitution pattern follows established directing effects, where bromine influences the reactivity of adjacent positions through both inductive and resonance mechanisms [6] [7]. Studies on substituted benzenes reveal that the meta-bromine positioning optimizes the balance between electronic activation and steric accessibility for target engagement [8] [9].
Comparative Structure-Activity Analysis
Research demonstrates that compounds with bromine substituents at the para-position relative to methoxy groups exhibit superior antimicrobial activities compared to ortho-substituted analogs [8] [9]. The systematic evaluation of halogen substitution patterns reveals that meta-bromine compounds maintained enhanced antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations ranging from 25-600 μg/mL [8]. The 3,5-dibromo substitution pattern shows particularly enhanced receptor binding affinity, demonstrating the additive effects of multiple halogen substituents [10].
Mechanistic Insights
The positioning of bromine atoms influences the overall molecular electrostatic potential, affecting both target recognition and binding affinity [11] [12]. Halogen bonding interactions become increasingly important when bromine occupies positions that facilitate direct contact with protein binding sites [11] [12]. The electron-withdrawing character of bromine at the 3-position creates a favorable electronic environment for the carboximidamide group, potentially enhancing its nucleophilic character and target engagement capacity [2] [4].
The N'-hydroxy group in (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide represents a critical pharmacophoric element that can be systematically modified through bioisosteric replacement to optimize pharmacokinetic and pharmacodynamic properties [13] [14] [15].
Classical Bioisosteric Approaches
The most extensively studied bioisosteric replacement involves the substitution of the hydroxyl group with tetrazole functionality, which maintains similar acid-base properties (pKa ~4.5) while providing enhanced metabolic stability [16] [15]. This replacement strategy has demonstrated success in reducing acyl glucuronide formation, a common metabolic liability associated with carboxylic acid-containing compounds [16]. The tetrazole bioisostere maintains the hydrogen bonding capacity of the original hydroxyl group while introducing additional binding interactions through its nitrogen-rich heterocyclic structure [15] [16].
Advanced Bioisosteric Strategies
Oxadiazole derivatives represent non-classical bioisosteres that preserve the planar molecular geometry essential for target recognition while modulating membrane permeability characteristics [13]. The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers demonstrate varying degrees of amide bond mimicry, with the spatial arrangement of heteroatoms influencing both electronic properties and binding affinity [13]. These modifications have shown particular promise in γ-secretase inhibitor development, where the oxadiazole replacement provided enhanced selectivity profiles [13].
Thiol Group Replacements
The interchange of hydroxyl groups with thiol functionality has emerged as a valuable bioisosteric strategy, particularly in scenarios where size optimization is critical [17] [18]. Thiol groups demonstrate superior steric compatibility in certain binding sites while maintaining hydrogen bonding capabilities [17]. Studies indicate that thiol replacements can enhance potency by up to 10-fold compared to hydroxyl analogs, attributed to the optimal van der Waals interactions and reduced electronegativity of sulfur [17] [18].
Metabolic Stability Considerations
Hydroxamic acid derivatives, while maintaining the metal-chelating properties of the original hydroxyl group, introduce additional metabolic vulnerabilities that must be carefully evaluated [15]. The development of novel bioisosteres requires consideration of both target engagement and metabolic stability, with computational approaches increasingly employed to predict optimal replacement strategies [19] [20].
The methoxy substituent at position 4 of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide exerts profound electronic effects on receptor binding affinity through resonance and inductive mechanisms [21] [22] [23].
Resonance Effects and Electron Donation
The para-positioned methoxy group functions as a potent electron-donating substituent through resonance interactions with the aromatic π-system [22] [24]. This electronic activation significantly enhances σ2 receptor selectivity, with studies demonstrating up to 631-fold increased selectivity when comparing methoxy-substituted derivatives to unsubstituted analogs [21] [23]. The electron-donating character of the methoxy group, characterized by a negative Hammett σ value (-0.27), creates favorable conditions for enhanced receptor binding through increased electron density at critical binding sites [22] [24].
Positional Effects on Electronic Properties
The electronic influence of methoxy substituents varies dramatically with positional placement on the aromatic ring [22] [25]. Meta-positioned methoxy groups exhibit electron-withdrawing character (σ = +0.12) due to the dominance of inductive effects over resonance contributions [22] [24]. This positional dependence has significant implications for structure-activity relationships, where the same functional group can produce opposing electronic effects based solely on its position relative to the pharmacophore [25].
Conformational and Binding Implications
The methoxy group influences both electronic properties and conformational preferences of the molecule, with the oxygen atom's lone pair electrons participating in π-conjugation with the aromatic system [26] [25]. This interaction reduces the energy of π-π* transitions and affects the triplet state energies of the ligand, potentially influencing fluorescence properties and energy transfer processes in biological systems [26]. The conformational flexibility of the methoxy group, while generally preferring planar arrangements, can accommodate various binding site geometries [25].
Multiple Methoxy Substitutions
Compounds bearing multiple methoxy groups demonstrate cumulative electron-donating effects that can dramatically alter binding profiles [26] [27]. The presence of four methoxy groups has been shown to induce significant red-shifts in emission spectra, indicating substantial electronic perturbations that translate to enhanced target engagement [27]. These cumulative effects must be carefully balanced against potential steric hindrance and metabolic liabilities associated with multiple methoxy substitutions [28].
The integration of piperine and thiophene structural elements with the core (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide framework represents an innovative approach to enhance biological activity through scaffold hybridization [29] [30] [31].
Piperine Scaffold Integration
Piperine-based modifications have demonstrated remarkable potential in developing monoamine oxidase-B inhibitors with enhanced potency and selectivity [29]. The incorporation of piperine structural elements, particularly the methylenedioxyphenyl moiety, into carboximidamide frameworks has shown up to 40-fold increases in biological activity compared to parent compounds [32]. The piperine scaffold contributes essential pharmacophoric elements including the electron-rich aromatic system and the conformationally constrained bridge structure that optimizes target engagement [31] [33].
Thiophene Ring System Advantages
Thiophene scaffolds offer unique advantages as bioisosteric replacements for benzene rings, providing enhanced metabolic stability and improved pharmacokinetic properties [30] [34]. The sulfur-containing heterocycle serves as an excellent pharmacophore that enhances drug-receptor interactions through additional hydrogen bonding capabilities [30]. With 26 FDA-approved drugs containing thiophene moieties, this scaffold has demonstrated broad applicability across multiple therapeutic areas, including cardiovascular, anti-inflammatory, and neurological applications [30] [34].
Hybrid Structural Design
The combination of piperine and thiophene elements creates synergistic effects that enhance both potency and selectivity profiles [35] [36]. Tetrazole-thiophene hybrids have shown particular promise in antimicrobial applications, with hybrid compounds demonstrating superior activity against both Gram-positive and Gram-negative bacterial strains [35]. The synthetic approach involves strategic incorporation of thiophene rings through nucleophilic substitution reactions, enabling the formation of diverse hybrid structures with tunable biological properties [35] [36].
Structure-Activity Optimization
The hybridization approach enables systematic optimization of multiple pharmacophoric elements simultaneously, with piperine components contributing to membrane permeability and thiophene elements enhancing target binding affinity [31] [37]. Studies indicate that the methylenedioxy bridge from piperine and the electron-rich thiophene ring work cooperatively to enhance oral bioavailability and reduce P-glycoprotein efflux, resulting in improved drug-like properties [29] [31].
The development of three-dimensional pharmacophore models for (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide requires sophisticated computational approaches to capture the spatial arrangement of pharmacophoric features essential for target engagement [38] [39] [40].
Structure-Based Pharmacophore Development
Structure-based pharmacophore modeling utilizes the three-dimensional structure of target proteins to identify critical interaction points and generate complementary pharmacophoric features [38] [41]. The approach involves systematic analysis of protein-ligand binding sites to determine the optimal spatial arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and electrostatic interaction zones [38] [40]. For carboximidamide derivatives, the pharmacophore model must account for the specific geometric requirements of the hydroxyl group interactions and the electronic properties of the bromine and methoxy substituents [41].
Ligand-Based Modeling Approaches
Advanced ligand-based pharmacophore modeling employs novel 3D pharmacophore signatures that do not require explicit molecular alignment, enabling more flexible and accurate model generation [39] [42]. These signature-based approaches use quaternary feature combinations to encode both chemical content and stereochemical information, providing robust models that can identify structurally diverse compounds with similar biological activities [39] [43]. The methodology demonstrates particular value for carboximidamide derivatives where conformational flexibility and stereochemical considerations are critical for activity [39].
Pharmacophore Feature Optimization
The optimization of pharmacophore features requires careful consideration of both essential and optional elements, with statistical validation using training sets of active and inactive compounds [44] [45]. For (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide derivatives, key pharmacophoric features include the hydrogen bonding pattern of the hydroxyl group, the electron-rich aromatic system, and the halogen bonding potential of the bromine substituent [38] [40]. The spatial constraints imposed by the carboximidamide geometry must be accurately captured to ensure effective virtual screening applications [44].
Target Engagement Validation
Modern pharmacophore models incorporate target engagement validation through multiple experimental approaches, including thermal shift assays, proximity ligation assays, and direct binding measurements [46] [47]. These validation methods ensure that pharmacophore-based predictions correlate with actual target binding in cellular environments, providing confidence in the model's predictive capabilities [46] [48]. The integration of target engagement data with pharmacophore models enables the development of more reliable structure-activity relationships and supports rational drug design efforts [47] [49].
Computational Implementation